REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([N+:12]([O-])=O)=[CH:7][CH:8]=2)[N:3]=1.[H][H]>CCOC(C)=O.[Pd]>[NH2:12][C:6]1[CH:5]=[C:4]2[C:9]([CH:10]=[N:11][C:2]([CH3:1])=[N:3]2)=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC(=CC=C2C=N1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.045 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
WASH
|
Details
|
through celite rinsing with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C=NC(=NC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.311 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |